
(R)-3-(1-Hydroxyethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-Hydroxyethyl)benzoic acid is a chiral compound with a hydroxyl group and a carboxylic acid group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ®-3-(1-Hydroxyethyl)benzoic acid can be achieved through multienzymatic processes. One such method involves the use of two oxidoreductases: an aldoketo reductase from Escherichia coli JM109 and an alcohol dehydrogenase from Lactobacillus brevis. This method allows for the enantiomerically pure preparation of the compound in a one-pot operation .
Industrial Production Methods
Industrial production methods for ®-3-(1-Hydroxyethyl)benzoic acid are not extensively documented. the use of biocatalysts in a multienzymatic process suggests a scalable and environmentally friendly approach for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(1-Hydroxyethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
®-3-(1-Hydroxyethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-3-(1-Hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Salicylic acid: An aromatic carboxylic acid with a hydroxyl group, used in acne treatment.
Mandelic acid: An aromatic alpha hydroxy acid used in skincare.
Uniqueness
®-3-(1-Hydroxyethyl)benzoic acid is unique due to its chiral center, which imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets .
Eigenschaften
Molekularformel |
C9H10O3 |
|---|---|
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3-[(1R)-1-hydroxyethyl]benzoic acid |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
YKTWYBWPBDPIQI-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



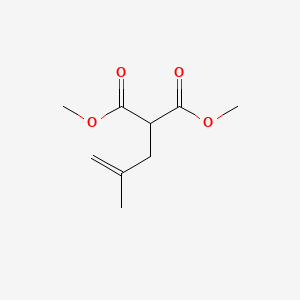

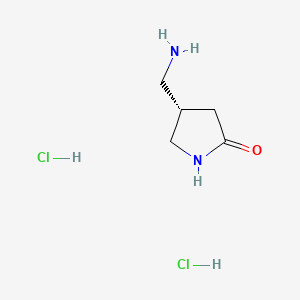
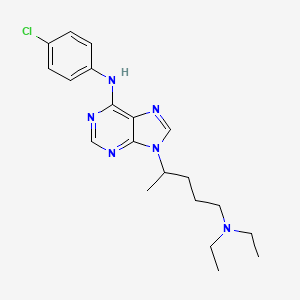
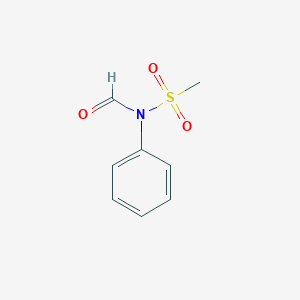



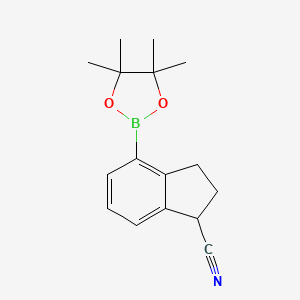
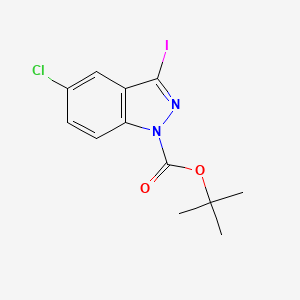
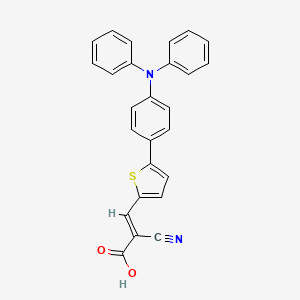
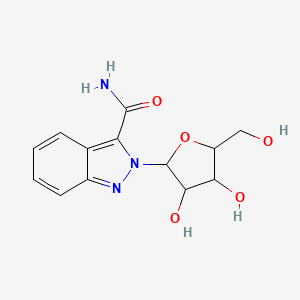
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
